

N,N-Dipropylacetamide chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dipropylacetamide*

Cat. No.: B073813

[Get Quote](#)

In-Depth Technical Guide: N,N-Dipropylacetamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of **N,N-Dipropylacetamide**, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

N,N-Dipropylacetamide is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two n-propyl groups.^[1] It is a colorless to pale yellow liquid at room temperature and is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1]

- IUPAC Name: **N,N-dipropylacetamide**^[2]
- Chemical Formula: C₈H₁₇NO^[1]^[3]
- Molecular Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1116-24-1 [3]
PubChem CID	70690 [2]
IUPAC Name	N,N-dipropylacetamide [2]
SMILES	CCCN(CCC)C(=O)C [2]
InChI	InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 [3]

| InChIKey | IFTIBNDWGNYRLS-UHFFFAOYSA-N[\[3\]](#) |

Physicochemical Properties

N,N-Dipropylacetamide is a stable compound with a relatively high boiling point and low volatility compared to simpler amides. It is soluble in organic solvents.[\[1\]](#)

Table 2: Physicochemical Data for **N,N-Dipropylacetamide**

Property	Value
Molecular Weight	143.23 g/mol [2]
Appearance	Colorless to pale yellow liquid [1]
Boiling Point	207.3 °C at 760 mmHg [4] 87 °C at 6 mmHg [5] [6]
Density	0.868 g/cm³ [4] 0.89 g/cm³ [5] [6]
Flash Point	78.2 °C [4] 88 °C [5] [6]
Refractive Index	1.4425 - 1.4445 [4] [5]

| Solubility | Soluble in organic solvents[\[1\]](#) |

Experimental Protocols

Synthesis of N,N-Dipropylacetamide via Acylation of Dipropylamine

The most common method for synthesizing N,N-disubstituted acetamides is the acylation of the corresponding secondary amine. The following protocol describes a standard Schotten-Baumann reaction condition, which is a reliable method for this transformation.

Materials and Equipment:

- Dipropylamine (1.0 eq)
- Acetyl chloride (1.05 eq)
- Anhydrous dichloromethane (DCM) or Toluene as solvent
- Triethylamine (TEA) or Pyridine (1.1 eq) as a base/HCl scavenger
- Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
- Ice bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Distillation apparatus

Protocol:

- Reaction Setup: A three-neck round-bottom flask is charged with dipropylamine (1.0 eq) and anhydrous dichloromethane. The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.
- Addition of Base: Triethylamine (1.1 eq) is added to the stirring solution.

- **Addition of Acylating Agent:** Acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation to yield **N,N-Dipropylacetamide** as a clear liquid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **N,N-Dipropylacetamide**.

Table 3: Spectroscopic Analysis Methods

Technique	Experimental Protocol Summary
¹ H NMR	<p>The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).</p>
¹³ C NMR	<p>The ¹³C NMR spectrum is acquired using the same sample and instrument as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single peaks for each unique carbon atom.</p>
Infrared (IR) Spectroscopy	<p>The IR spectrum is often recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, this is typically done neat (without solvent) using a thin film between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum shows a characteristic strong C=O (amide I) stretching band around 1650 cm⁻¹.</p>

| Mass Spectrometry (MS) | Mass spectra are commonly obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2] The sample is injected into the GC, separated from impurities, and then ionized. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments. |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **N,N-Dipropylacetamide** from its primary reactants.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N,N-Dipropylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1116-24-1: N,N-dipropylacetamide | CymitQuimica [cymitquimica.com]
- 2. N,N-Dipropylacetamide | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N,N-dipropyl- [webbook.nist.gov]
- 4. N,N-Dipropylacetamide,1116-24-1,Purity99+%_Acros Organics USA [molbase.com]
- 5. N,N-DIPROPYLACETAMIDE CAS#: 1116-24-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [N,N-Dipropylacetamide chemical structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073813#n-n-dipropylacetamide-chemical-structure-and-formula\]](https://www.benchchem.com/product/b073813#n-n-dipropylacetamide-chemical-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com